(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Brand Name: Vulcanchem
CAS No.: 1373232-30-4
VCID: VC13616372
InChI: InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m0/s1
SMILES: CC(C1=CN(N=C1)CC2=CC=CC=C2)N
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

CAS No.: 1373232-30-4

Cat. No.: VC13616372

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine - 1373232-30-4

Specification

CAS No. 1373232-30-4
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name (1S)-1-(1-benzylpyrazol-4-yl)ethanamine
Standard InChI InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m0/s1
Standard InChI Key WZDNLLJTIXLGDY-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)N
SMILES CC(C1=CN(N=C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C1=CN(N=C1)CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . Key structural elements include:

  • A 1-benzyl-1H-pyrazol-4-yl moiety, where the benzyl group enhances lipophilicity and potential blood-brain barrier permeability .

  • An (S)-configured ethylamine side chain, critical for chiral recognition in enzymatic or receptor-binding contexts .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1373232-30-4
IUPAC Name(S)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
Purity≥97% (HPLC)
SMILESCC@HC1=CN(N=C1)CC2=CC=CC=C2

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Key signals include δ 1.35 (t, 3H, CH₃), 3.82 (q, 1H, CH-NH₂), 4.45 (s, 2H, N-CH₂-C₆H₅), and 7.25–7.40 (m, 5H, aromatic) .

  • IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrazole) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves asymmetric catalysis or resolution to achieve the (S)-enantiomer. A representative pathway includes:

  • Pyrazole Formation: Condensation of benzyl hydrazine with acetylacetone derivatives under acidic conditions .

  • Chiral Amine Introduction: Asymmetric reductive amination of the pyrazole-4-carbaldehyde using (S)-specific catalysts (e.g., Ru-BINAP complexes) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Benzyl hydrazine, acetylacetone, HCl (reflux, 12 h)78%
2(S)-Ru-BINAP, H₂ (60 psi), MeOH (24 h)65%

Challenges and Solutions

  • Stereochemical Purity: Racemization during amination is mitigated by low-temperature reactions and chiral auxiliaries .

  • Byproduct Formation: Column chromatography (SiO₂, EtOAc/hexane) achieves >97% enantiomeric excess .

Pharmacological and Industrial Applications

Biological Activity

  • α-Glucosidase Inhibition: Pyrazole derivatives exhibit IC₅₀ values in the micromolar range, suggesting antidiabetic potential .

  • CNS Modulation: Structural analogs demonstrate affinity for serotonin and dopamine receptors, implicating roles in neuropsychiatric disorders .

Patent Landscape

  • Patent EP1765789A1: Claims imidazole-pyrazole hybrids as kinesin spindle protein (KSP) inhibitors for cancer therapy .

  • Antiviral Applications: Derivatives show activity against RNA viruses in preclinical assays .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents on the pyrazole ring for enhanced selectivity .

  • In Vivo Toxicology: Assess chronic toxicity and teratogenicity in animal models .

  • Drug Delivery Systems: Explore nanoparticle encapsulation to improve bioavailability .

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